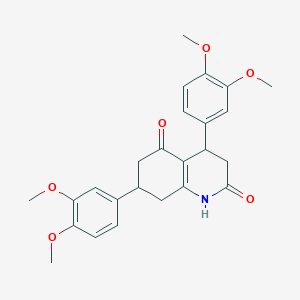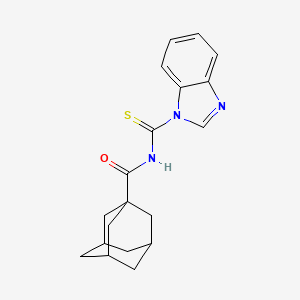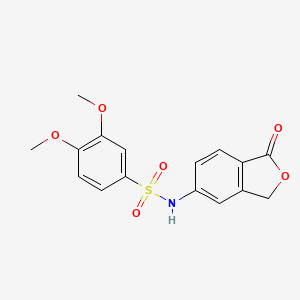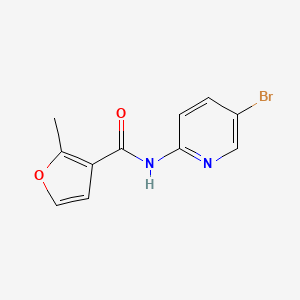![molecular formula C11H11N3O2S B5512238 6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.05719778 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- The compound "4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione" and its derivatives were synthesized through reactions involving 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate. These methodologies afford compounds in good yields, characterized by NMR, MS spectrum, IR spectroscopy, and elemental analysis. The molecular structure of these compounds has been verified by X-ray diffraction, demonstrating their crystalline nature and the interactions stabilizing their crystal structures (Hwang et al., 2017).
Antioxidant Properties
- Derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been prepared and evaluated for their utility as antioxidants for polymers and other high molecular weight materials. These compounds, especially those made using hindered phenols, show particular effectiveness in protecting materials from oxidative damage, indicating their potential as stabilizing agents in various industrial applications (Garman, 1981).
Anti-thymidine Phosphorylase and Anti-angiogenic Activities
- A structure-activity relationship study on derivatives of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues revealed their inhibitory activity towards thymidine phosphorylase, comparable or superior to reference compounds. These findings suggest potential therapeutic applications of these derivatives in inhibiting angiogenesis, which is a critical process in tumor growth and metastasis. Selected compounds also demonstrated a noticeable effect on the expression of angiogenesis markers, including VEGF and MMP-9, in breast cancer cells (Bera et al., 2013).
Chemical Reactions and Transformations
- The compound has been involved in various chemical reactions, highlighting its versatility in organic synthesis. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under specific conditions demonstrates the compound's role in synthesizing heterocyclic compounds with potential biological activities (Singh et al., 1992).
Properties
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)6-17-10-9(15)12-11(16)14-13-10/h2-5H,6H2,1H3,(H2,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHZGNGUXNKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)
![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)



![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)
![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)
![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)


![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)

